molecular formula C13H11N3O4S B5598618 [2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid

[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid

Cat. No. B5598618
M. Wt: 305.31 g/mol
InChI Key: XAUNXROZKOIFAB-JCCJWXFJSA-N
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Description

This compound is a thiazolidinone derivative, a class of compounds known for their diverse biological activities and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives often involves cyclocondensation reactions. For example, (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, closely related to the compound , were synthesized using arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles and diethyl acetylenedicarboxylate (Aly, Ishak, & Brown, 2014).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used for structural analysis. For instance, the structure of methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates was confirmed by these methods (Ali et al., 2012).

Chemical Reactions and Properties

These compounds typically undergo various reactions, including cycloadditions, to form diverse derivatives. One study demonstrated the synthesis of tetrasubstituted pyrazoles from nitrile imines and 2-(thioxothiazolidin-5-ylidene)acetates (Yavari et al., 2018).

Physical Properties Analysis

The physical properties like solubility, melting point, and crystalline structure are usually characterized using techniques like X-ray crystallography, as shown in studies involving similar thiazolidinone derivatives (Hassan et al., 2020).

Chemical Properties Analysis

Thiazolidinone derivatives often exhibit varied chemical properties, including potent enzyme inhibition, as demonstrated in studies where they act as aldose reductase inhibitors or antimicrobial agents. For instance, certain thiazolidinone derivatives have been evaluated for their antimicrobial activities (Horishny & Matiichuk, 2020).

properties

IUPAC Name

(2Z)-2-[(2E)-2-(benzoylhydrazinylidene)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c1-16-12(20)9(7-10(17)18)21-13(16)15-14-11(19)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,19)(H,17,18)/b9-7-,15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUNXROZKOIFAB-JCCJWXFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC(=O)O)SC1=NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)/C(=C/C(=O)O)/S/C1=N/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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